3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester
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Overview
Description
1-Methyl-4-piperidyl-2-thienyl(isopropenyl)glycolate is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a glycolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidyl-2-thienyl(isopropenyl)glycolate typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-4-piperidone with thiophene-2-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with isopropenyl glycolate in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-piperidyl-2-thienyl(isopropenyl)glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1-Methyl-4-piperidyl-2-thienyl(isopropenyl)glycolate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl-2-thienyl(isopropenyl)glycolate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidyl-2-thienyl(isopropyl)glycolate: Similar structure but with an isopropyl group instead of isopropenyl.
1-Methyl-4-piperidyl-2-thienyl(ethyl)glycolate: Contains an ethyl group instead of isopropenyl.
1-Methyl-4-piperidyl-2-thienyl(methyl)glycolate: Features a methyl group in place of isopropenyl.
Uniqueness
1-Methyl-4-piperidyl-2-thienyl(isopropenyl)glycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropenyl group, in particular, may influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
102367-38-4 |
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Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-3-methyl-2-thiophen-2-ylbut-3-enoate |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)15(18,13-5-4-10-20-13)14(17)19-12-6-8-16(3)9-7-12/h4-5,10,12,18H,1,6-9H2,2-3H3 |
InChI Key |
VVSIUOLJSADEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CC=CS1)(C(=O)OC2CCN(CC2)C)O |
Origin of Product |
United States |
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